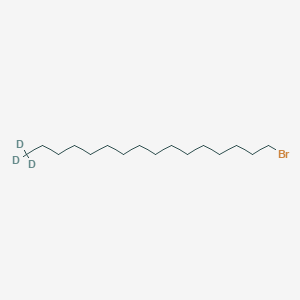

1-Bromohexadecane-16,16,16-d3

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

16-bromo-1,1,1-trideuteriohexadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745670 |

Source

|

| Record name | 1-Bromo(16,16,16-~2~H_3_)hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-40-4 |

Source

|

| Record name | 1-Bromo(16,16,16-~2~H_3_)hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromohexadecane-16,16,16-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohexadecane-16,16,16-d3 is a deuterated analog of the saturated alkyl halide, 1-bromohexadecane. The strategic incorporation of three deuterium atoms at the terminal methyl group (position 16) makes it a valuable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard for correcting variations during sample preparation and analysis. This guide provides a comprehensive overview of its properties, synthesis, and applications for research and development.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below, with data for the unlabeled analog provided for comparison.

| Property | This compound | 1-Bromohexadecane (unlabeled) |

| CAS Number | 284474-40-4[1] | 112-82-3[1] |

| Molecular Formula | C₁₆H₃₀D₃Br[1] | C₁₆H₃₃Br[2] |

| Molecular Weight | 308.36 g/mol | 305.34 g/mol [2] |

| Melting Point | 16-18 °C (lit.) | 16-18 °C (lit.)[2] |

| Boiling Point | 190 °C at 11 mmHg (lit.) | 190 °C at 11 mmHg (lit.)[2] |

| Density | 1.009 g/mL at 25 °C | 0.999 g/mL at 25 °C (lit.) |

| Isotopic Purity | Typically ≥99 atom % D[1] | Not Applicable |

| Appearance | Colorless to yellow liquid or solid[2] | Colorless to yellow liquid or solid[2] |

| Solubility | Soluble in ether, alcohol; insoluble in water[2] | Soluble in ether, alcohol; insoluble in water[2] |

Synthesis

-

Synthesis of Hexadecan-1-ol-16,16,16-d3: This intermediate could be prepared by the reduction of hexadecanoic acid-16,16,16-d3. The deuterated fatty acid can be synthesized through methods such as the controlled tetradeuteration of the α- and β-positions of a shorter chain fatty acid followed by chain extension, or through the use of deuterated building blocks in a multi-step synthesis.[3]

-

Bromination of Hexadecan-1-ol-16,16,16-d3: The deuterated alcohol can then be converted to the final product, this compound, using standard brominating agents. A common method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide, or by treatment with phosphorus tribromide.

A general procedure for the bromination of the corresponding unlabeled alcohol, 1-hexadecanol, involves reacting it with red phosphorus and bromine.[4] This method could likely be adapted for the deuterated analog.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS).[5] The use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification as it effectively corrects for variability in sample preparation, injection volume, and matrix effects which can cause ion suppression or enhancement.[6][7]

Experimental Protocol: Quantification of an Analyte using a Deuterated Internal Standard by LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of a similar, non-labeled analyte in a biological matrix.

Materials and Reagents:

-

Analyte of interest

-

This compound (Internal Standard, IS)

-

Biological matrix (e.g., plasma, tissue homogenate)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Protein precipitation agent (e.g., cold acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of the analyte and the internal standard in a suitable solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of the biological sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

-

Vortex to mix thoroughly.

-

Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex vigorously to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable chromatographic gradient.

-

Detect the analyte and internal standard using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Spectroscopic Data (Reference)

-

¹H NMR: The ¹H NMR spectrum of 1-bromohexadecane would show a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom. The terminal methyl group protons would appear as a triplet at around 0.88 ppm. In the spectrum of this compound, this terminal methyl triplet would be absent.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the alkyl chain. The carbon attached to the bromine would be the most downfield. The terminal methyl carbon signal would be present for the unlabeled compound.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of 1-bromohexadecane shows a characteristic fragmentation pattern.[8] The molecular ion peak would be observed at m/z 304 and 306 with approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For this compound, the molecular ion peaks would be shifted by +3 mass units to m/z 307 and 309.

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Quantification

Caption: Principle of internal standard correction in quantitative analysis.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Hexadecane, 1-bromo- [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromohexadecane-16,16,16-d3

This guide provides a comprehensive overview of the synthesis and purification of this compound, a deuterated analog of 1-bromohexadecane. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based studies and as a tracer in metabolic research.

The synthesis of this compound is a multi-step process that begins with the deuteration of a suitable C16 precursor, followed by functional group transformations to yield the final product. The purification of the final compound is critical to ensure its suitability for high-precision analytical and research applications.

Synthesis Methodology

The proposed synthetic route for this compound commences with the terminal deuteration of hexadecanoic acid, followed by reduction to the corresponding alcohol and subsequent bromination.

Step 1: Synthesis of Hexadecanoic acid-16,16,16-d3

The synthesis of the terminally deuterated hexadecanoic acid can be achieved via a high-temperature and pressure H/D exchange reaction using heavy water (D₂O) as the deuterium source and a suitable catalyst.

Experimental Protocol:

-

Materials: Hexadecanoic acid, Deuterium oxide (D₂O, 99.9 atom % D), Platinum on carbon (Pt/C) catalyst (5-10 wt. %).

-

Procedure:

-

In a high-pressure stainless-steel reactor, combine hexadecanoic acid, D₂O, and the Pt/C catalyst.

-

Seal the reactor and heat to a temperature of 200-250°C for 24-48 hours with constant stirring. The high temperature and pressure facilitate the exchange of the terminal methyl protons with deuterium.

-

After cooling the reactor to room temperature, the reaction mixture is filtered to remove the catalyst.

-

The deuterated fatty acid is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Hexadecanoic acid-16,16,16-d3.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

-

Step 2: Reduction of Hexadecanoic acid-16,16,16-d3 to 1-Hexadecanol-16,16,16-d3

The deuterated carboxylic acid is then reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Materials: Hexadecanoic acid-16,16,16-d3, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for quenching.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of Hexadecanoic acid-16,16,16-d3 in anhydrous diethyl ether or THF is prepared.

-

The solution is cooled to 0°C in an ice bath.

-

Slowly, a solution of LiAlH₄ in the same anhydrous solvent is added dropwise with stirring. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H₂SO₄ or HCl) at 0°C.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 1-Hexadecanol-16,16,16-d3.

-

The crude alcohol can be purified by column chromatography on silica gel.

-

Step 3: Bromination of 1-Hexadecanol-16,16,16-d3 to this compound

The final step is the conversion of the deuterated alcohol to the corresponding bromide. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids being common choices.

Experimental Protocol (using HBr/H₂SO₄):

-

Materials: 1-Hexadecanol-16,16,16-d3, Hydrobromic acid (48% aqueous solution), Concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, 1-Hexadecanol-16,16,16-d3 is mixed with an excess of 48% hydrobromic acid.

-

Concentrated sulfuric acid is added dropwise as a catalyst while cooling the flask in an ice bath.

-

The mixture is then heated under reflux for several hours.

-

After cooling, the mixture is transferred to a separatory funnel containing water and ice.

-

The organic layer (the lower layer) is separated, washed with cold water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The crude this compound is dried over anhydrous calcium chloride.

-

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. A combination of distillation and column chromatography is typically employed.

Experimental Protocol:

-

Fractional Distillation: The crude this compound can be purified by vacuum distillation.[1] The fraction collected at the appropriate boiling point (for non-deuterated 1-bromohexadecane, it is approximately 190 °C at 11 mmHg) will be enriched in the desired product.

-

Column Chromatography: For higher purity, column chromatography on silica gel is recommended.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A non-polar eluent such as hexane or petroleum ether is typically used.

-

Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the silica gel column. The column is then eluted with the mobile phase, and fractions are collected. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis and properties of this compound. The yield and purity values are estimates based on typical reactions for similar non-deuterated compounds.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₃₀D₃Br | |

| Molecular Weight | 308.36 g/mol | |

| Boiling Point | ~190 °C at 11 mmHg | [2] |

| Melting Point | 16-18 °C | [2] |

| Density | ~1.009 g/mL at 25 °C | [2] |

| Isotopic Purity | >98 atom % D | [2] |

| Typical Overall Yield | 40-60% |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process for this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

Deuterated 1-Bromohexadecane: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterated 1-bromohexadecane (1-bromohexadecane-d33) in scientific research. This isotopically labeled compound serves as a critical tool in various fields, including materials science, biochemistry, and pharmaceutical development. Its primary utility lies in its role as a synthetic precursor for creating deuterated molecules, which are invaluable for analytical techniques such as neutron scattering and mass spectrometry.

Core Applications of Deuterated 1-Bromohexadecane

Deuterated 1-bromohexadecane is principally used as a building block for introducing a C16 alkyl chain into a target molecule. The presence of deuterium atoms in place of hydrogen atoms provides a unique isotopic signature that can be exploited in advanced analytical methods.

Neutron Scattering Studies of Lipid Membranes and Surfactants

One of the most significant applications of deuterated lipids and surfactants synthesized from 1-bromohexadecane-d33 is in the field of neutron scattering.[1][2] Neutron scattering is a powerful, non-destructive technique for analyzing the structure and dynamics of materials at the molecular level. The key advantage of this method is the ability to manipulate the scattering contrast by substituting hydrogen with deuterium.[1][2]

Hydrogen (¹H) and deuterium (²H or D) scatter neutrons very differently. This difference in scattering length allows researchers to selectively "highlight" or "hide" different components within a complex system, a technique known as contrast variation. By selectively deuterating parts of a lipid membrane or surfactant assembly, scientists can gain detailed insights into their structure and behavior.[3] For instance, in a lipid bilayer, deuterating the acyl chains allows for the determination of their orientation and dynamics within the membrane.[3]

Table 1: Neutron Scattering Lengths of Common Elements

| Element | Isotope | Coherent Scattering Length (fm) |

| Hydrogen | ¹H | -3.74 |

| Deuterium | ²H | 6.67 |

| Carbon | ¹²C | 6.65 |

| Oxygen | ¹⁶O | 5.80 |

| Nitrogen | ¹⁴N | 9.36 |

| Phosphorus | ³¹P | 5.13 |

This table illustrates the significant difference in scattering length between hydrogen and deuterium, which is the basis for contrast variation in neutron scattering.

Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an ideal internal standard is a stable isotope-labeled version of the analyte.[4][5] Deuterated 1-bromohexadecane can be used to synthesize deuterated analogs of lipids, surfactants, or other molecules of interest. These deuterated compounds can then be used as internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS).[4]

The deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium. This allows it to be distinguished from the analyte in the mass spectrometer. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to more accurate and precise quantification of the analyte.[5][6]

Table 2: Mass Shift Due to Deuteration of 1-Bromohexadecane

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 |

| 1-Bromohexadecane-d33 | C₁₆D₃₃Br | 338.54 |

This table shows the significant mass difference between the standard and deuterated versions of 1-bromohexadecane, which is easily detectable by mass spectrometry.

Synthesis of Novel Materials

Deuterated 1-bromohexadecane is a versatile reagent for the synthesis of a variety of novel materials with specific properties.[7] Its applications extend to the creation of functionalized nanoparticles and specialized surfactants.

-

Soluble Carbon Nano-onions: 1-Bromohexadecane has been used in the preparation of soluble carbon nano-onions (CNOs) through covalent functionalization with hexadecyl chains.[7] This process involves the reduction of CNOs followed by nucleophilic substitution with 1-bromohexadecane. The attachment of the long alkyl chains improves the solubility of the CNOs in organic solvents, enabling their use in a wider range of applications.

-

Specialty Surfactants: It is a key reactant in the synthesis of surfactants like N-hexadecyl ethylenediamine triacetic acid (HED3A).[8][9] The hexadecyl chain imparts surface-active properties to the molecule. Using the deuterated form would allow for detailed studies of the surfactant's aggregation behavior and interaction with other molecules using techniques like neutron scattering.

Experimental Protocols

The following are representative protocols for the synthesis of materials using 1-bromohexadecane. For the synthesis of the corresponding deuterated analogs, 1-bromohexadecane-d33 would be substituted.

Protocol 1: Synthesis of N-hexadecyl ethylenediamine triacetic acid (HED3A)

This protocol is adapted from the synthesis of the non-deuterated HED3A.[8][9]

-

Reaction of 1-Bromohexadecane with Anhydrous Ethylenediamine:

-

In a reaction vessel, combine anhydrous ethylenediamine and 1-bromohexadecane in a suitable solvent.

-

The reaction is typically carried out under reflux with stirring for several hours.

-

The product of this step is N-hexadecylethylenediamine.

-

-

Carboxymethylation:

-

The N-hexadecylethylenediamine is then reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to introduce the acetic acid groups.

-

This reaction is also typically performed under reflux.

-

-

Purification:

-

The final product, HED3A, is purified through techniques such as recrystallization or column chromatography.

-

Protocol 2: Preparation of Soluble Carbon Nano-onions

This protocol is based on the covalent functionalization of CNOs with hexadecyl chains.[7]

-

Reduction of Carbon Nano-onions:

-

Carbon nano-onions are reduced using a Na-K alloy in a solvent like 1,2-dimethoxyethane (DME) under vacuum. This step creates reactive sites on the surface of the CNOs.

-

-

Nucleophilic Substitution:

-

1-Bromohexadecane is added to the reduced CNOs.

-

The reaction proceeds via nucleophilic substitution, where the carbanions on the CNO surface attack the electrophilic carbon of the 1-bromohexadecane, forming a covalent bond and attaching the hexadecyl chain.

-

-

Purification:

-

The resulting functionalized CNOs are purified to remove any unreacted starting materials and byproducts.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of synthesizing and utilizing deuterated materials derived from 1-bromohexadecane-d33.

References

- 1. researchgate.net [researchgate.net]

- 2. Neutron scattering studies on dynamics of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biomembrane Structure and Material Properties Studied With Neutron Scattering [frontiersin.org]

- 4. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and characterization of soluble carbon nano-onions by covalent functionalization, employing a Na–K alloy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and properties of N-hexadecyl ethylenediamine triacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Definitive Guide to 1-Bromohexadecane-d3 as a Stable Isotope Labeled Standard in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromohexadecane-d3, a crucial stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry. This document details its physicochemical properties, synthesis, and, most importantly, its application in the precise quantification of fatty acids and other relevant analytes. Experimental protocols and data presentation are structured to be directly applicable in a laboratory setting.

Introduction to Stable Isotope Labeling and 1-Bromohexadecane-d3

Stable isotope labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry, for achieving high accuracy and precision in quantitative analysis. By introducing a known quantity of a stable isotope-labeled analogue of the analyte or a derivatizing agent, variations in sample preparation and instrument response can be effectively normalized. 1-Bromohexadecane-d3, the deuterated form of 1-Bromohexadecane, serves as an excellent internal standard for analytes that can be derivatized with an alkyl bromide or for methods where a long-chain hydrophobic compound is a suitable standard. Its primary application lies in the quantitative analysis of fatty acids, where the carboxyl group of a fatty acid can be alkylated with 1-Bromohexadecane to form a hexadecyl ester. This derivatization enhances chromatographic retention and improves ionization efficiency in mass spectrometry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of both the labeled and unlabeled forms of 1-Bromohexadecane is essential for its effective use. Key properties are summarized in the table below.

| Property | 1-Bromohexadecane | 1-Bromohexadecane-d33 |

| Molecular Formula | C₁₆H₃₃Br | C₁₆D₃₃Br |

| Molecular Weight | 305.34 g/mol [1] | 338.54 g/mol |

| CAS Number | 112-82-3[1] | Not available for d3, 284474-41-5 for d33 |

| Appearance | Colorless to pale yellow liquid[2] | Data not available, expected to be similar to unlabeled |

| Melting Point | 16-18 °C[1] | 16-18 °C |

| Boiling Point | 190 °C at 11 mmHg[1] | 190 °C at 11 mmHg |

| Density | 0.999 g/mL at 25 °C[1] | 1.105 g/mL at 25 °C |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform); insoluble in water.[2] | Expected to be similar to unlabeled |

| Isotopic Purity | Not Applicable | 98 atom % D (for d33) |

Synthesis of 1-Bromohexadecane-d3

A plausible synthetic route would involve the reaction of hexadecanol-d3 with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The synthesis of the fully deuterated 1-Bromohexadecane-d33 has been reported to start from N-HEXADECYL-D33 ALCOHOL. A similar approach would be used for 1-Bromohexadecane-d3, starting with the appropriately labeled hexadecanol.

Caption: Synthetic pathway for 1-Bromohexadecane-d3.

Application in Quantitative Analysis of Fatty Acids

The primary utility of 1-Bromohexadecane-d3 is as an internal standard in the quantitative analysis of fatty acids by liquid chromatography-mass spectrometry (LC-MS). Fatty acids often exhibit poor ionization efficiency and chromatographic behavior. Derivatization of the carboxylic acid group to a less polar ester improves these characteristics.

Derivatization of Fatty Acids

The carboxylate group of a fatty acid can be esterified with 1-Bromohexadecane in a nucleophilic substitution reaction. This reaction is typically carried out in an organic solvent with a mild base to deprotonate the carboxylic acid, making it a more potent nucleophile.

Caption: Derivatization reaction of fatty acids.

Experimental Protocol: Quantitative Analysis of Fatty Acids using 1-Bromohexadecane-d3 as an Internal Standard

This protocol outlines a general procedure for the extraction, derivatization, and LC-MS/MS analysis of fatty acids from a biological matrix.

4.2.1. Materials

-

Biological sample (e.g., plasma, tissue homogenate)

-

1-Bromohexadecane-d3 solution (in a suitable organic solvent, e.g., acetonitrile) of known concentration

-

1-Bromohexadecane (for derivatization)

-

Extraction solvent (e.g., Folch solution: chloroform/methanol, 2:1 v/v)

-

Derivatization solvent (e.g., acetonitrile)

-

Base catalyst (e.g., diisopropylethylamine - DIPEA)

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

4.2.2. Procedure

-

Sample Preparation and Extraction:

-

To a known amount of the biological sample, add a precise volume of the 1-Bromohexadecane-d3 internal standard solution.

-

Perform a liquid-liquid extraction to isolate the lipids, including the fatty acids. The Folch method is commonly used.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in the derivatization solvent (e.g., 100 µL of acetonitrile).

-

Add the base catalyst (e.g., 5 µL of DIPEA).

-

Add the derivatizing agent, 1-Bromohexadecane (e.g., 10 µL of a 10 mg/mL solution in acetonitrile).

-

Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

-

After incubation, evaporate the solvent to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.

-

Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18).

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analytes using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for the hexadecyl ester of each fatty acid of interest and for the d3-labeled hexadecyl ester internal standard.

-

4.2.3. Workflow Diagram

Caption: Workflow for fatty acid quantification.

Data Presentation and Interpretation

Mass Spectrometry Data

The mass spectrometer will be set to monitor specific mass-to-charge (m/z) ratios for the precursor and product ions of the derivatized fatty acids and the internal standard. The fragmentation of fatty acid alkyl esters in the mass spectrometer typically involves cleavage at the ester bond.

Table of Exemplary Mass Transitions:

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Description of Fragmentation |

| Palmitic Acid Hexadecyl Ester | 509.5 | 257.2 | Loss of hexadecene |

| Stearic Acid Hexadecyl Ester | 537.5 | 285.3 | Loss of hexadecene |

| Oleic Acid Hexadecyl Ester | 535.5 | 283.3 | Loss of hexadecene |

| 1-Bromohexadecane-d3 derivatized Palmitic Acid | 512.5 | 257.2 | Loss of deuterated hexadecene |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The product ion for the deuterated standard will be the same as the unlabeled analyte, as the deuterium labels are on the alkyl chain that is lost as a neutral fragment.

Quantification

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of the fatty acids and a fixed concentration of the internal standard.

Caption: Logic of quantification using a SIL-IS.

Conclusion

1-Bromohexadecane-d3 is a valuable tool for researchers and scientists in the field of quantitative mass spectrometry. Its use as a stable isotope-labeled internal standard, particularly in the analysis of fatty acids through derivatization, allows for highly accurate and precise measurements. The detailed methodologies and data interpretation frameworks provided in this guide are intended to facilitate its successful implementation in demanding analytical workflows within research and drug development.

References

Technical Guide: Physical Characteristics of Cetyl Bromide-16,16,16-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Cetyl bromide-16,16,16-d3, a deuterated form of cetyl bromide (1-bromohexadecane). The substitution of deuterium for hydrogen at the terminal methyl group imparts subtle but significant changes to the molecule's properties, making it a valuable tool in various research applications, particularly in studies involving mass spectrometry and neutron scattering. This document outlines key physical data, details the experimental protocols for their determination, and illustrates a relevant experimental workflow.

Core Physical Properties

The introduction of deuterium increases the molecular weight of Cetyl bromide without altering its chemical reactivity, a feature that is exploited in its applications as an internal standard and in mechanistic studies.

Quantitative Data Summary

The table below summarizes the key physical properties of Cetyl bromide-16,16,16-d3 in comparison to its non-deuterated analogue.

| Property | Cetyl Bromide-16,16,16-d3 | Cetyl Bromide (1-Bromohexadecane) |

| Synonyms | Hexadecyl-16,16,16-d3 bromide | 1-Bromohexadecane, Hexadecyl bromide |

| Molecular Formula | C₁₆H₃₀D₃Br | C₁₆H₃₃Br |

| Molecular Weight | 308.36 g/mol | 305.34 g/mol [1] |

| Melting Point | 16-18 °C | 15-18 °C[2][3] |

| Boiling Point | 190 °C at 11 mmHg | 188 °C at 10 mmHg[4], 336 °C at 760 mmHg[2] |

| Density | 1.009 g/mL at 25 °C | ~1.0 g/mL at 25 °C[2] |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, acetone. | Insoluble in water; Soluble in organic solvents like alcohols, ethers, and acetone.[2][4] |

| Appearance | Not explicitly stated, likely similar to non-deuterated form | Clear amber to pale brown liquid/semi-solid.[2][4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of long-chain alkyl halides like Cetyl bromide-16,16,16-d3.

Melting Point Determination (Capillary Method for Waxy Solids)

Given the low melting point and waxy nature of cetyl bromide, the capillary melting point method is appropriate.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the sample is not a fine powder, gently pulverize a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 10-15°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

-

-

Cooling and Repetition: Allow the apparatus to cool. A fresh sample in a new capillary tube should be used for a second determination to ensure accuracy.

Boiling Point Determination (Vacuum Distillation)

Due to the high boiling point of cetyl bromide at atmospheric pressure and the potential for decomposition, vacuum distillation is the preferred method for determining its boiling point.

Apparatus:

-

Distillation flask

-

Claisen adapter

-

Condenser

-

Receiving flask (e.g., a "cow" or "pig" adapter with multiple flasks)

-

Thermometer and adapter

-

Vacuum pump with a trap (e.g., cooled with liquid nitrogen)

-

Heating mantle and stir plate with a stir bar

-

Manometer to measure pressure

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed to prevent leaks. The Claisen adapter helps to prevent bumping of the liquid into the condenser.

-

Sample Addition: Place the liquid sample and a magnetic stir bar into the distillation flask.

-

System Evacuation: Turn on the stirring and then slowly apply the vacuum. The liquid may initially boil as dissolved gases and low-boiling impurities are removed.

-

Heating: Once the pressure has stabilized, begin to heat the distillation flask gently.

-

Boiling Point Measurement: The boiling point is the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer bulb and in the condenser. Record the temperature and the pressure from the manometer.

-

Collection: Collect the distilled liquid in the receiving flask.

-

Shutdown: After the distillation is complete, remove the heating mantle first, allow the system to cool, and then slowly and carefully re-introduce air into the apparatus before turning off the vacuum.

Density Determination (Pycnometer Method)

The pycnometer method provides a precise determination of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary. Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Drying and Weighing: Remove the pycnometer from the water bath and carefully dry the exterior. Weigh the filled pycnometer and record the mass (m₂).

-

Mass of Pycnometer with Water: Clean the pycnometer and repeat the process using distilled water of a known density (ρ_water) at the same temperature. Record the mass of the pycnometer filled with water (m₃).

-

Calculation:

-

Mass of the sample (m_sample) = m₂ - m₁

-

Mass of the water (m_water) = m₃ - m₁

-

Volume of the pycnometer (V) = m_water / ρ_water

-

Density of the sample (ρ_sample) = m_sample / V

-

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental physical characteristic.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Selection of solvents (e.g., water, ethanol, diethyl ether, acetone, hexane)

Procedure:

-

Sample Addition: Place a small, consistent amount of Cetyl bromide-16,16,16-d3 (e.g., ~25 mg or a few drops) into a series of clean, dry test tubes.

-

Solvent Addition: Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring for a set period.

-

Observation: Observe whether the solid or liquid solute dissolves completely, partially, or not at all. Record the observation.

-

Repeat: Repeat the process for each of the selected solvents. Solubility can be categorized as soluble, partially soluble, or insoluble.

Experimental Workflow Visualization

Cetyl bromide and its deuterated analogues are often used as surfactants in the study of micelle formation. Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and aggregation number of these micelles. The use of deuterated components allows for contrast variation, which can highlight different parts of the micellar structure.

References

A Comprehensive Technical Guide to Hexadecyl Bromide-16,16,16-d3 for Researchers and Drug Development Professionals

Introduction

Hexadecyl bromide-16,16,16-d3, also known as cetyl bromide-d3, is a deuterated form of the long-chain alkyl bromide, hexadecyl bromide. This stable isotope-labeled compound serves as an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application lies in its use as an internal standard for mass spectrometry (MS)-based quantitative analysis, offering enhanced accuracy and precision in complex biological matrices. This technical guide provides an in-depth overview of the commercial availability, key properties, and a detailed experimental protocol for the application of Hexadecyl bromide-16,16,16-d3.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer Hexadecyl bromide-16,16,16-d3, ensuring its accessibility for research and development purposes. The table below summarizes the product specifications from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Catalog Number |

| Sigma-Aldrich | 1-Bromohexadecane-16,16,16-d3 | 284474-40-4 | CD₃(CH₂)₁₄CH₂Br | 308.36 | 99 atom % D | 588326 |

| LGC Standards | This compound | 284474-40-4 | C₁₆D₃H₃₀Br | 308.3557 | 99 atom % D | CDN-D-3986 |

| AA Blocks | This compound | 284474-40-4 | C₁₆H₃₀BrD₃ | 308.3557 | Not Specified | AA00BEK4 |

Physicochemical Properties

The physical and chemical properties of Hexadecyl bromide-16,16,16-d3 are crucial for its application, particularly in designing analytical methods.

| Property | Value | Reference |

| Melting Point | 16-18 °C (lit.) | |

| Boiling Point | 190 °C/11 mmHg (lit.) | |

| Density | 1.009 g/mL at 25 °C | |

| Mass Shift | M+3 |

Core Application: Internal Standard in Mass Spectrometry

The primary and most critical application of Hexadecyl bromide-16,16,16-d3 is as an internal standard in quantitative mass spectrometry.[1] In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of a deuterated standard to a sample allows for the accurate quantification of the corresponding non-deuterated analyte.[2] The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, enabling the correction for variations in sample preparation, injection volume, and ionization efficiency.

Key Experimental Protocol: Quantification of Fatty Acids in Biological Samples using GC-MS

This section provides a detailed methodology for the quantification of fatty acids in a biological matrix (e.g., plasma) using Hexadecyl bromide-16,16,16-d3 as an internal standard. This protocol is adapted from established methods for fatty acid analysis.[3]

1. Materials and Reagents:

-

Hexadecyl bromide-16,16,16-d3 (Internal Standard)

-

Hexadecyl bromide (Analyte Standard for calibration curve)

-

Biological sample (e.g., plasma)

-

Methanol (HPLC grade)

-

Iso-octane (HPLC grade)

-

1N Potassium Hydroxide (KOH)

-

1N Hydrochloric Acid (HCl)

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (HPLC grade)

-

Glass tubes (10 mm x 75 mm)

-

Vortex mixer

-

Centrifuge

-

SpeedVac or nitrogen evaporator

-

GC-MS system

2. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of Hexadecyl bromide-16,16,16-d3 and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C under an inert atmosphere (e.g., argon).

3. Sample Preparation and Lipid Extraction:

-

To 200 µL of plasma in a glass tube, add 300 µL of deionized water.

-

Add a known amount of the Hexadecyl bromide-16,16,16-d3 internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

-

Add two volumes of methanol to lyse the cells and precipitate proteins.

-

Vortex the mixture thoroughly.

-

Acidify the mixture with HCl to a final concentration of 25 mM.

-

Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (containing the lipids) to a clean glass tube.

-

Repeat the iso-octane extraction one more time and combine the organic layers.

4. Saponification (for total fatty acid analysis):

-

To the remaining methanol/aqueous fraction from the extraction, add 500 µL of 1N KOH.

-

Incubate the mixture at 60°C for 1 hour to hydrolyze esterified fatty acids.

-

After cooling, acidify the solution with 500 µL of 1N HCl (check that the pH is below 5).

-

Repeat the iso-octane extraction as described in step 3 and combine the organic extracts with those from the initial extraction.

5. Derivatization:

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a SpeedVac.

-

To the dried residue, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Cap the tubes, vortex, and let the reaction proceed at room temperature for 20 minutes.

-

Dry the derivatized sample again under nitrogen or in a SpeedVac.

-

Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

6. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable GC column (e.g., a fused-silica capillary column coated with a non-polar stationary phase).

-

Set the GC oven temperature program to achieve optimal separation of the fatty acid derivatives.

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

-

Monitor the characteristic ions for the derivatized analyte and the deuterated internal standard.

7. Quantification:

-

Prepare a calibration curve by derivatizing a series of known concentrations of the non-deuterated hexadecyl bromide standard, each containing the same amount of the deuterated internal standard as the samples.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of the analyte in the biological samples by interpolating the peak area ratio from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantification of a target analyte using Hexadecyl bromide-16,16,16-d3 as an internal standard.

Caption: Experimental workflow for analyte quantification.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature to suggest that Hexadecyl bromide-16,16,16-d3 is directly involved in specific signaling pathways. Its utility is primarily as an analytical tool rather than a biologically active molecule that modulates cellular signaling. The logical relationship of its use is centered on the principle of isotope dilution mass spectrometry, where its chemical similarity to the analyte of interest and its distinct mass allow for precise and accurate quantification.

The logical relationship can be depicted as follows:

Caption: Logic of Isotope Dilution Mass Spectrometry.

Hexadecyl bromide-16,16,16-d3 is a critical analytical reagent for researchers, scientists, and drug development professionals. Its commercial availability and well-defined properties make it an excellent choice as an internal standard for mass spectrometry-based quantification. The detailed experimental protocol provided in this guide offers a practical framework for its application in complex biological samples. While its role is not in direct modulation of biological pathways, its contribution to the generation of high-quality, reliable quantitative data is fundamental to advancing research in numerous fields, including lipidomics and pharmaceutical development.

References

Isotopic Purity of 1-Bromohexadecane-16,16,16-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Bromohexadecane-16,16,16-d3, a deuterated analog of 1-Bromohexadecane. This compound is valuable as an internal standard in quantitative mass spectrometry analyses, particularly in pharmaceutical development and metabolic studies. This document outlines the available data on its isotopic enrichment, details the experimental protocols for its characterization, and provides a visual representation of the analytical workflow.

Data Presentation: Isotopic Purity and Physical Properties

The isotopic purity of a deuterated compound is a critical parameter that defines its utility in sensitive analytical applications. For this compound, the key quantitative data regarding its isotopic and chemical purity, along with its physical properties, are summarized below.

| Parameter | Value | Reference |

| Isotopic Purity | 99 atom % D | [1] |

| Chemical Purity | min 98% | [1] |

| Molecular Formula | C16D3H30Br | [1] |

| Molecular Weight | 308.36 g/mol | [] |

| Boiling Point | 190 °C at 11 mmHg | [] |

| Melting Point | 16-18 °C | [] |

| Density | 1.009 g/mL at 25 °C |

Experimental Protocols: Determining Isotopic Purity

The determination of isotopic enrichment and overall purity of deuterated compounds like this compound relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] These techniques provide both quantitative isotopic abundance and structural confirmation.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment

HR-MS is a primary technique for quantifying the isotopic enrichment of a labeled compound by analyzing the relative intensities of the mass peaks corresponding to different isotopic compositions.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole orbitrap (Q-Orbitrap) or a time-of-flight (TOF) instrument, is used.[5]

-

Ionization: Electrospray ionization (ESI) or another soft ionization technique is employed to generate molecular ions with minimal fragmentation.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass the molecular ion cluster of this compound.

-

Data Analysis:

-

The isotopic cluster of the molecular ion is analyzed. For this compound, the primary ion of interest will be [M+H]+ or a related adduct.

-

The intensities of the peaks corresponding to the fully deuterated species (d3), as well as the d2, d1, and d0 species, are integrated.

-

The isotopic enrichment (atom % D) is calculated from the relative abundances of these isotopic peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

NMR spectroscopy is essential for confirming the position of the deuterium labels and for assessing the overall chemical purity of the compound. Both ¹H NMR and ²H NMR can be utilized.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired to identify and quantify any residual protons at the labeled position (C-16).

-

Integration of the proton signals allows for the determination of the extent of deuteration.

-

-

²H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is used to confirm the overall carbon skeleton of the molecule and to ensure that no structural rearrangements have occurred during synthesis. The signal for the C-16 carbon will be split into a multiplet due to coupling with deuterium.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Caption: Experimental workflow for determining the isotopic purity.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the demanding fields of drug development and bioanalysis, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. By effectively compensating for a wide range of analytical variabilities, these standards enable the generation of high-fidelity data essential for confident decision-making.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[2]

Advantages of Utilizing Deuterated Internal Standards

The use of deuterated internal standards in LC-MS/MS for drug quantification offers several key advantages over other types of internal standards, such as structural analogs:

-

Improved Accuracy and Precision : By compensating for variability throughout the analytical process, deuterated standards significantly enhance the accuracy and precision of the results.[4]

-

Correction for Matrix Effects : Matrix effects, caused by components of the biological sample that co-elute with the analyte and affect its ionization, are a major source of inaccuracy in LC-MS/MS.[5] Since deuterated standards ideally co-elute with the analyte and experience the same matrix effects, they can effectively normalize these variations.[4][6]

-

Compensation for Sample Preparation Variability : Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for by the corresponding losses of the deuterated standard.[7]

-

Enhanced Robustness and Ruggedness : Assays employing deuterated standards are generally more robust and less susceptible to minor variations in experimental conditions.[4]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized by regulatory agencies like the FDA and EMA as a best practice for bioanalytical method validation.[8]

Quantitative Performance: A Comparative Overview

The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is well-documented in scientific literature. The following tables summarize the quantitative benefits observed in various studies.

Table 1: Comparison of Assay Performance for an Anticancer Agent (Kahalalide F) Using an Analog vs. a Deuterated Internal Standard [3][6][9]

| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |

| Accuracy (Mean Bias) | 96.8% | 100.3% |

| Precision (Standard Deviation) | 8.6% | 7.6% |

Data adapted from a study comparing a butyric acid analogue internal standard versus a deuterated (D8) stable isotope-labeled internal standard for the analysis of Kahalalide F.[3][6][9]

Table 2: Comparison of Assay Performance for the Immunosuppressant Drug Sirolimus [10]

| Performance Parameter | Deuterated Internal Standard (SIR-d3) | Analog Internal Standard (DMR) |

| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |

Data sourced from a study evaluating a deuterium-labeled internal standard for the analysis of sirolimus in whole blood compared to a structural analog, desmethoxyrapamycin (DMR).[10]

Experimental Protocols: Methodologies for Key Applications

The successful implementation of deuterated internal standards requires well-defined and validated experimental protocols. The following provides detailed methodologies for common sample preparation techniques and a critical validation experiment.

Sample Preparation Protocols

4.1.1. Protein Precipitation (for Plasma or Serum Samples)

This protocol is a rapid and simple method for removing the bulk of proteins from biological fluids.[4][11][12]

-

Sample Aliquoting : To a clean microcentrifuge tube, add 100 µL of the plasma or serum sample (calibrator, quality control, or unknown).[4]

-

Internal Standard Addition : Add 50 µL of the deuterated internal standard working solution (at a known concentration) to each tube.[4]

-

Protein Precipitation : Add 250 µL of cold acetonitrile to each tube to precipitate the proteins.[4]

-

Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[10]

4.1.2. Liquid-Liquid Extraction (LLE) (for Urine Samples)

LLE is used to separate analytes from interferences based on their relative solubilities in two different immiscible liquids.[13]

-

Sample Preparation : To a glass tube, add a specific volume of the urine sample (e.g., equivalent to 1 mg of creatinine).[13]

-

Internal Standard Addition : Add a precise volume (e.g., 40 µL) of the deuterated internal standard solution.[13]

-

pH Adjustment and Extraction : Adjust the pH of the sample as required by the analyte's properties. Add an immiscible organic solvent (e.g., 6 mL of ethyl acetate).[13]

-

Mixing : Vortex the mixture for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Phase Separation : Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Transfer : Carefully transfer the organic layer to a clean tube.

-

Evaporation and Reconstitution : Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

4.1.3. Solid-Phase Extraction (SPE) (for various biological matrices)

SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to protein precipitation and LLE.[14][15][16]

-

Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water through it.[10]

-

Sample Loading : Load the pre-treated sample (to which the deuterated internal standard has been added) onto the conditioned cartridge.

-

Washing : Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard.

-

Elution : Elute the analyte and internal standard from the cartridge with a stronger solvent.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Key Validation Experiment: Matrix Effect Evaluation

This experiment is crucial to determine the ability of the deuterated internal standard to compensate for matrix effects.[1][17][18]

-

Prepare Three Sets of Samples :

-

Set A (Neat Solution) : Analyte and deuterated internal standard spiked into the mobile phase or an appropriate solvent.[10][18]

-

Set B (Post-Spiked Matrix) : Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.[10][18]

-

Set C (Pre-Spiked Matrix) : Analyte and internal standard are spiked into the blank matrix before the extraction process.[10][18]

-

-

Analyze Samples : Analyze all three sets of samples using the validated LC-MS/MS method.

-

Calculate Matrix Factor (MF) :

-

Calculate Internal Standard-Normalized Matrix Factor (IS-Normalized MF) :

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[18]

-

-

Assess Precision : The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤ 15%.[18]

Mandatory Visualizations: Workflows and Logical Relationships

To further elucidate the core concepts, the following diagrams illustrate the logical relationships and workflows involved in using deuterated internal standards in mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. a protein precipitation extraction method [protocols.io]

- 5. myadlm.org [myadlm.org]

- 6. benchchem.com [benchchem.com]

- 7. Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Free Fatty Acids using 1-Bromohexadecane-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool in understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Accurate quantification of lipid species relies heavily on the use of internal standards to correct for variations during sample preparation and analysis. Deuterated lipid standards are ideal for mass spectrometry-based analyses as they exhibit similar chemical and physical properties to their endogenous counterparts but are distinguishable by their mass.

This document outlines a detailed protocol for the quantitative analysis of free fatty acids (FFAs) in biological samples using 1-Bromohexadecane-d3 as an internal standard. 1-Bromohexadecane is used as a derivatizing agent to alkylate the carboxylic acid group of FFAs, thereby improving their chromatographic properties and ionization efficiency in mass spectrometry. The deuterated form, 1-Bromohexadecane-d3, serves as an ideal internal standard for this derivatization-based quantification method. The use of isotopically labeled internal standards is a crucial step in isotope dilution assays for accurate quantification.[1][2][3]

Principle

The protocol involves the extraction of lipids from a biological matrix, followed by the derivatization of free fatty acids with 1-bromohexadecane. A known amount of 1-Bromohexadecane-d3 is spiked into the sample prior to extraction to serve as an internal standard. The derivatized fatty acids are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area of the endogenous derivatized fatty acid with that of the corresponding deuterated standard. This isotope dilution strategy compensates for sample loss during preparation and variations in instrument response.[4]

Experimental Workflow

Caption: Experimental workflow for quantitative analysis of free fatty acids.

Materials and Reagents

-

1-Bromohexadecane (Sigma-Aldrich, CAS No. 112-82-3)

-

1-Bromohexadecane-d3 (BOC Sciences, CAS No. 284474-40-4)[]

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Potassium carbonate (K2CO3)

-

N,N-Diisopropylethylamine (DIPEA)

-

Free fatty acid standards (e.g., Palmitic acid, Oleic acid, Stearic acid)

-

Biological matrix (e.g., plasma, tissue homogenate)

Equipment

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Experimental Protocol

Standard and Sample Preparation

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 1-Bromohexadecane-d3 in acetonitrile.

-

Derivatizing Agent Solution: Prepare a 10 mg/mL solution of 1-Bromohexadecane in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of free fatty acid standards into a surrogate matrix (e.g., stripped serum).

-

Sample Preparation:

-

To 100 µL of biological sample (e.g., plasma), add 10 µL of the 1-Bromohexadecane-d3 internal standard stock solution.

-

Vortex briefly to mix.

-

Lipid Extraction (Folch Method)

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution.

-

Vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the organic phase under a stream of nitrogen.

Derivatization of Free Fatty Acids

-

To the dried lipid extract, add 100 µL of the 1-Bromohexadecane derivatizing agent solution.

-

Add 20 µL of a 100 mg/mL solution of K2CO3 in water.

-

Add 10 µL of DIPEA.

-

Seal the tube and heat at 60°C for 30 minutes.

-

After cooling to room temperature, dry the reaction mixture under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of 90:10 (v/v) acetonitrile:isopropanol for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: 10 mM Ammonium acetate in 90:10 (v/v) Acetonitrile:Isopropanol with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate the derivatized fatty acids (e.g., start with 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each derivatized fatty acid and the internal standard.

Data Presentation

The following tables provide examples of Multiple Reaction Monitoring (MRM) transitions for selected derivatized fatty acids and a sample calibration curve data.

Table 1: Example MRM Transitions for Derivatized Free Fatty Acids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Palmitic Acid Derivative | 481.5 | 257.2 | 25 |

| Oleic Acid Derivative | 507.5 | 283.2 | 25 |

| Stearic Acid Derivative | 509.5 | 285.2 | 25 |

| 1-Bromohexadecane-d3 | 308.3 | 112.1 | 20 |

Table 2: Example Calibration Curve for Palmitic Acid

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 78,987 | 1,523,456 | 0.052 |

| 1.0 | 155,432 | 1,509,876 | 0.103 |

| 5.0 | 765,432 | 1,515,678 | 0.505 |

| 10.0 | 1,543,210 | 1,520,987 | 1.015 |

| 50.0 | 7,890,123 | 1,518,765 | 5.195 |

Logical Relationship of Quantification

Caption: Logic for quantitative analysis using an internal standard.

Conclusion

This protocol provides a robust framework for the quantitative analysis of free fatty acids in biological samples using 1-Bromohexadecane-d3 as an internal standard. The derivatization strategy enhances the analytical performance, and the use of a deuterated internal standard ensures high accuracy and precision. This method is suitable for applications in clinical research, drug development, and fundamental biological studies where accurate lipid quantification is essential. The principles outlined here can be adapted for the analysis of other lipid classes with appropriate modifications to the derivatization and LC-MS/MS methodology. The use of tandem mass spectrometry techniques is crucial for understanding the fate and transformation of such compounds in environmental and biological systems.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of mass spectrometry in the analysis of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MALDI-MSI-LC-MS/MS Workflow for Single-Section Single Step Combined Proteomics and Quantitative Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Fatty Acids with 1-Bromohexadecane-16,16,16-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the derivatization of fatty acids using 1-Bromohexadecane-16,16,16-d3. This process is particularly valuable for quantitative analysis in mass spectrometry-based applications.

Application Notes

Introduction to Fatty Acid Derivatization

Free fatty acids are often difficult to analyze directly using techniques like gas chromatography (GC) due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and inaccurate quantification.[1] Derivatization is a crucial step to convert fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] The most common method is esterification, which transforms fatty acids into fatty acid esters.[1]

Principle of Derivatization with this compound

The use of this compound introduces a deuterated hexadecyl ester group to the fatty acid. This stable isotope-labeled derivative serves as an excellent internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[2]